molecular formula C5H9ClMg B3051636 Magnesium, chloro(3-methyl-2-butenyl)- CAS No. 35189-96-9

Magnesium, chloro(3-methyl-2-butenyl)-

Cat. No.: B3051636
CAS No.: 35189-96-9
M. Wt: 128.88 g/mol
InChI Key: INBQNIKGCYWCOZ-UHFFFAOYSA-M
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Description

Magnesium, chloro(3-methyl-2-butenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C5H9ClMg and is characterized by the presence of a magnesium atom bonded to a chlorine atom and a 3-methyl-2-butenyl group.

Scientific Research Applications

Magnesium, chloro(3-methyl-2-butenyl)- has diverse applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Involved in the preparation of polymers and advanced materials.

    Catalysis: Acts as a catalyst in various organic transformations.

Safety and Hazards

According to the Safety Data Sheet (SDS), in case of contact with skin or eyes, wash off with soap and plenty of water. Consult a physician if necessary . If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

While specific future directions for “Magnesium, chloro(3-methyl-2-butenyl)-” were not found, it’s worth noting that organometallic compounds like this have a wide range of applications in the field of chemistry, materials science, and biology. They are often used in various organic transformations, which could be of great value for future research .

Mechanism of Action

Target of Action

3-Methylbut-2-enylmagnesium chloride, also known as Magnesium, chloro(3-methyl-2-butenyl)-, is an organometallic compound. It is primarily used in the field of chemistry as a reagent in various organic transformations . The primary targets of this compound are organic molecules that require the addition of the 3-methylbut-2-enyl group for their synthesis .

Mode of Action

The compound acts as a nucleophile, meaning it donates an electron pair to an electrophile to form a chemical bond . In the context of the Suzuki–Miyaura cross-coupling reaction, the compound can undergo transmetalation, a process where it transfers the 3-methylbut-2-enyl group from itself to a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a widely applied method for forming carbon-carbon bonds . This reaction allows for the combination of two different organic groups, one attached to boron and the other to a halide, to form a new organic compound . The 3-methylbut-2-enylmagnesium chloride provides the organoboron reagent necessary for this reaction .

Result of Action

The primary result of the action of 3-methylbut-2-enylmagnesium chloride is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . This reaction is particularly valuable in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 3-methylbut-2-enylmagnesium chloride can be influenced by various environmental factors. For instance, the compound should be handled under an inert atmosphere to prevent reaction with air or moisture . Additionally, the temperature and solvent used can significantly impact the efficiency of the reactions in which it is involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium, chloro(3-methyl-2-butenyl)- typically involves the reaction of magnesium turnings with 1-chloro-3-methyl-2-butene in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert nitrogen atmosphere to prevent the oxidation of the Grignard reagent. The reaction conditions include maintaining the temperature below 20°C to avoid side reactions .

Industrial Production Methods

On an industrial scale, the production of magnesium, chloro(3-methyl-2-butenyl)- follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction is carefully monitored to maintain the desired temperature and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro(3-methyl-2-butenyl)- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halogens in organic compounds.

    Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous THF is frequently used.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkanes and Alkenes: Result from coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, chloro(3-methyl-2-butenyl)-
  • Magnesium, bromo(3-methyl-2-butenyl)-
  • Magnesium, iodo(3-methyl-2-butenyl)-

Uniqueness

Magnesium, chloro(3-methyl-2-butenyl)- is unique due to its specific reactivity and stability compared to its bromine and iodine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

magnesium;2-methylbut-2-ene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.ClH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBQNIKGCYWCOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[CH2-])C.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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